molecular formula C18H23FN2O2S2 B2693055 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate CAS No. 315693-12-0

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate

Cat. No.: B2693055
CAS No.: 315693-12-0
M. Wt: 382.51
InChI Key: DHXHSOCQYKJUHK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate is a synthetic organic compound that features a unique combination of functional groups, including a fluorobenzoyl moiety, an oxoazepane ring, and a diethylcarbamodithioate group

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid through a reaction with thionyl chloride.

    Synthesis of the Oxoazepane Ring: The oxoazepane ring can be synthesized via a cyclization reaction involving appropriate precursors such as amino acids or lactams.

    Coupling Reaction: The final step involves the coupling of the fluorobenzoyl intermediate with the oxoazepane ring and the diethylcarbamodithioate group under suitable reaction conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymer matrices to enhance properties such as thermal stability, hydrophobicity, and dielectric constant.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl moiety may enhance binding affinity through halogen bonding, while the oxoazepane ring and diethylcarbamodithioate group contribute to the overall molecular recognition and stability. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate can be compared with similar compounds such as:

    4-Fluorobenzoyl chloride: Used as an intermediate in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    4-Fluorobenzoic acid: A precursor for various fluorinated derivatives, commonly used in the synthesis of pharmaceuticals and agrochemicals.

    1,3-Bis(4-fluorobenzoyl)benzene: Employed in the synthesis of sulfonated poly(aryl ether ketone)s, used in high-performance materials.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

[1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c1-3-20(4-2)18(24)25-15-7-5-6-12-21(17(15)23)16(22)13-8-10-14(19)11-9-13/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXHSOCQYKJUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1CCCCN(C1=O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328472
Record name [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315693-12-0
Record name [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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